

"Physical properties of 4-Chloro-2-fluorobenzotrifluoride"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Chloro-2-fluorobenzotrifluoride**

Cat. No.: **B1368260**

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **4-Chloro-2-fluorobenzotrifluoride**

Executive Summary: **4-Chloro-2-fluorobenzotrifluoride** (CAS No. 94444-59-4) is a halogenated aromatic compound of significant interest in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, imparts specific reactivity and physical characteristics that are critical for its application as a chemical intermediate. This guide provides a comprehensive overview of the core physical, thermodynamic, and spectroscopic properties of **4-Chloro-2-fluorobenzotrifluoride**, intended for researchers, chemists, and drug development professionals. It consolidates available data, outlines standard experimental methodologies for property determination, and offers insights into the structural reasoning behind these properties.

Introduction and Chemical Identity

The utility of a chemical intermediate is fundamentally linked to its physical properties. These parameters govern reaction conditions, solvent selection, purification strategies, and safety protocols. For **4-Chloro-2-fluorobenzotrifluoride**, the presence of multiple electronegative groups on the benzene ring creates a unique electronic and steric environment, influencing everything from its boiling point to its spectroscopic signature. Understanding these properties is the first step toward its effective and safe utilization in multi-step synthesis.

Chemical Structure and Nomenclature

The structure consists of a benzene ring substituted at position 1 with a trifluoromethyl group (-CF₃), at position 2 with a fluorine atom (-F), and at position 4 with a chlorine atom (-Cl).

SMILES:C1=CC(=C(C(=C1)F)C(F)(F)F)Cl

Identification and Key Attributes

Identifier	Value	Source(s)
CAS Number	94444-59-4	[1] [2] [3]
Molecular Formula	C ₇ H ₃ ClF ₄	[3]
Molecular Weight	198.55 g/mol	[1] [3]
IUPAC Name	4-Chloro-2-fluoro-1-(trifluoromethyl)benzene	[2]
Synonyms	4-Chloro-alpha,alpha,alpha-2-tetrafluorotoluene	[2] [3]

Core Physical and Thermodynamic Properties

The physical state and thermodynamic constants of a compound are paramount for process design, chemical engineering, and reaction optimization. The data for **4-Chloro-2-fluorobenzotrifluoride** indicates it is a liquid at standard temperature and pressure with a relatively high boiling point and density.

Summary of Quantitative Physical Data

Property	Value	Units	Source(s)
Density	1.4 ± 0.1	g/cm ³	[3]
Boiling Point	152.0 ± 35.0	°C (at 760 mmHg)	[3]
Flash Point	50.7 ± 19.4	°C	[3]
Refractive Index	1.433	n ₂₀ /D	[3]
LogP (XLogP3)	3.09	-	[3]

State, Appearance, and Solubility

- Physical State: **4-Chloro-2-fluorobenzotrifluoride** is a liquid under standard conditions. Its melting point is not widely reported but is presumed to be well below 0 °C, similar to its isomers.
- Solubility: The octanol-water partition coefficient (LogP) of 3.09 indicates that the compound is hydrophobic and has low solubility in water.^[3] Conversely, it is expected to be miscible with a wide range of common organic solvents such as toluene, tetrahydrofuran (THF), dichloromethane, and ethyl acetate. This is a critical consideration for its use in organic synthesis, where it will readily dissolve in nonpolar and moderately polar reaction media.

Density

With a density of approximately 1.4 g/cm³, the compound is significantly denser than water.^[3] This property is important for process chemists and engineers for calculating mass-to-volume relationships in reactors and for predicting phase separation behavior in aqueous workups, where it will constitute the lower organic layer.

Thermal Properties

- Boiling Point: The reported boiling point of 152 °C suggests a moderate volatility.^[3] This temperature is high enough to minimize losses during handling at ambient temperature but low enough to allow for purification by vacuum distillation without requiring excessively high temperatures that could cause decomposition.
- Flash Point: The flash point of approximately 51 °C indicates that the substance is a flammable liquid.^[3] This mandates specific handling precautions, such as avoiding open flames and sparks and ensuring adequate ventilation to prevent the accumulation of flammable vapors.

Spectroscopic and Analytical Characterization

While publicly available, peer-reviewed spectra for **4-Chloro-2-fluorobenzotrifluoride** are scarce, its structure allows for a robust prediction of its spectral characteristics. These predictions are invaluable for quality control, reaction monitoring, and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The combined use of ^1H , ^{13}C , and ^{19}F NMR would provide unambiguous confirmation of its identity.

- ^1H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm). Each signal would correspond to one of the three aromatic protons. The splitting patterns will be complex due to coupling with each other (^3JHH) and with the aromatic fluorine atom (^3JHF , ^4JHF).
- ^{13}C NMR: The carbon spectrum will display seven signals: four for the quaternary carbons (C-Cl, C-F, C- CF_3 , and the carbon between them) and three for the carbons bearing hydrogen atoms. The signals will show characteristic splitting due to coupling with the fluorine atoms (^1JCF , ^2JCF , etc.), which is highly diagnostic. The C- CF_3 signal will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.
- ^{19}F NMR: This is a key technique for fluorinated compounds.[\[4\]](#) Two signals are expected:
 - A singlet for the $-\text{CF}_3$ group, typically in the range of -60 to -65 ppm relative to CFCl_3 .[\[5\]](#)
 - A multiplet for the single fluorine atom on the aromatic ring, likely appearing in the range of -100 to -120 ppm. The splitting will arise from coupling to the nearby aromatic protons.

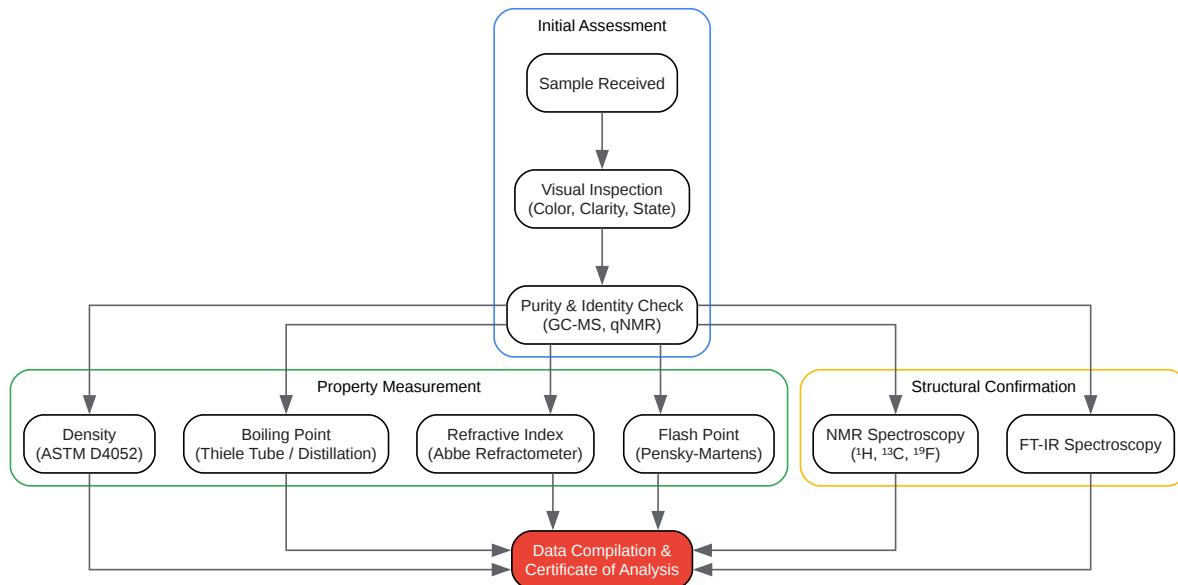
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

- C-F Stretch (CF_3): Strong, complex bands in the 1100-1350 cm^{-1} region.
- C-F Stretch (Aromatic): A strong band around 1200-1270 cm^{-1} .
- C-Cl Stretch: A band in the 1000-1100 cm^{-1} region.
- Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm^{-1} range.
- Aromatic C-H Stretch: Signals above 3000 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.


- Molecular Ion (M^+): The spectrum should show a molecular ion peak at m/z 198. Due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl in an approx. 3:1 ratio), a characteristic $M+2$ peak at m/z 200 with about one-third the intensity of the M^+ peak is expected.
- Fragmentation: Common fragmentation pathways would likely involve the loss of F, Cl, or the entire CF_3 group, leading to characteristic daughter ions.

Experimental Methodologies for Property Determination

To ensure data integrity and reproducibility, physical properties must be determined using standardized and validated protocols. The following section outlines field-proven methodologies for characterizing a liquid intermediate like **4-Chloro-2-fluorobenzotrifluoride**.

Workflow for Physical Property Analysis

The logical flow for characterizing a new batch of a chemical intermediate is crucial for ensuring quality and consistency.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the comprehensive physical and chemical characterization of a liquid intermediate.

Protocol: Determination of Density (Oscillating U-tube Method)

This method, based on ASTM D4052, is rapid, requires a small sample volume, and provides high accuracy.[6]

- Instrument Calibration: Calibrate the digital density meter using dry air and high-purity, degassed water at a known temperature (e.g., 20 °C).

- Temperature Equilibration: Set the instrument's cell temperature to the desired measurement temperature (e.g., 20 °C) and allow it to stabilize.
- Sample Preparation: Ensure the sample of **4-Chloro-2-fluorobenzotrifluoride** is free of air bubbles. If necessary, degas the sample via gentle sonication.
- Sample Injection: Using a clean, dry syringe, inject approximately 1-2 mL of the sample into the measurement cell. Ensure the U-tube is completely filled without any bubbles.
- Measurement: Allow the instrument to stabilize and record the oscillating period. The instrument's software will automatically convert this period into a density value (e.g., in g/cm³).^[7]
- Cleaning: Flush the cell thoroughly with appropriate solvents (e.g., ethanol followed by acetone) and dry with a stream of air before the next measurement.

Protocol: Determination of Boiling Point (Thiele Tube Method)

This microscale method is ideal for determining the boiling point when only a small amount of substance is available.^[8]

- Sample Preparation: Add 0.5-1 mL of **4-Chloro-2-fluorobenzotrifluoride** to a small test tube (Durham tube).
- Capillary Inversion: Place a standard melting point capillary tube, sealed at one end, into the test tube with the open end down.
- Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.
- Heating: Place the assembly into a Thiele tube containing mineral oil, ensuring the sample is below the oil level.^[9]
- Observation: Gently heat the side arm of the Thiele tube. Observe the capillary tube. As the liquid heats, trapped air will bubble out. The boiling point is approached when a rapid, continuous stream of bubbles emerges from the capillary tip.

- Cooling and Measurement: Remove the heat source. As the apparatus cools, the bubbling will slow and stop. The exact moment the liquid is drawn back into the capillary tube, the temperature on the thermometer is recorded as the boiling point. This is the temperature at which the external pressure equals the vapor pressure of the liquid.
- Pressure Correction: Record the ambient atmospheric pressure. If it is not 760 mmHg, a correction may be applied to normalize the boiling point to standard pressure.

Safety and Handling

Based on available data, **4-Chloro-2-fluorobenzotrifluoride** is classified as an irritant.

- Hazard Identification: The compound is irritating to the eyes, respiratory system, and skin (hazard class code 36/37/38).[3]
- Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Take precautionary measures against static discharge, as the liquid is flammable.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and oxidizing agents.

Conclusion

4-Chloro-2-fluorobenzotrifluoride is a key chemical intermediate with a distinct set of physical properties defined by its unique halogenation pattern. Its status as a high-boiling, dense, and hydrophobic liquid dictates its handling, purification, and reaction conditions. While a complete, publicly available spectroscopic dataset remains to be published, its structural features allow for reliable prediction of its NMR, IR, and MS signatures, which are essential for its identification and quality control in a research or manufacturing setting. The standardized protocols outlined in this guide provide a framework for the accurate and reproducible determination of its critical physical parameters, ensuring its effective and safe application in advanced chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 94444-59-4 Cas No. | 4-Chloro-2-fluorobenzotrifluoride | Apollo [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. collegedunia.com [collegedunia.com]
- To cite this document: BenchChem. ["Physical properties of 4-Chloro-2-fluorobenzotrifluoride"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1368260#physical-properties-of-4-chloro-2-fluorobenzotrifluoride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com